molecular formula C9H20ClNO2 B8054174 (S)-Methyl 2-aminooctanoate hydrochloride

(S)-Methyl 2-aminooctanoate hydrochloride

Cat. No.: B8054174
M. Wt: 209.71 g/mol
InChI Key: DILACJJQGKYVOY-QRPNPIFTSA-N
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Description

(S)-Methyl 2-aminooctanoate hydrochloride is a chiral amino acid ester derivative characterized by an eight-carbon aliphatic chain, a methyl ester group, and a protonated amino group at the second carbon position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may exhibit divergent biological activities. This compound is typically utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide mimetics and prodrug development . Its molecular formula is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol, and it is stored under inert conditions at room temperature .

Properties

IUPAC Name

methyl (2S)-2-aminooctanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILACJJQGKYVOY-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-Methyl 2-aminooctanoate hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

  • Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and methanol are commonly used. Reaction conditions vary depending on the specific reaction, but typically involve controlling temperature and pH.

  • Major Products Formed: Products include amides, carboxylic acids, amines, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 2-aminooctanoate hydrochloride serves as a chiral building block in the synthesis of pharmaceuticals. Its structural features allow it to participate in the formation of biologically active compounds, particularly in the development of drugs targeting neurological disorders and metabolic diseases.

Drug Development

Research has indicated that derivatives of amino acids like (S)-Methyl 2-aminooctanoate can be crucial in designing inhibitors for enzymes involved in metabolic pathways. For instance, amino acid derivatives are often employed to create analogs that can modulate neurotransmitter activity, which is vital for treating conditions such as depression and anxiety.

Biochemical Research

The compound is utilized in biochemical assays and studies due to its role as an amino acid derivative. It can act as a substrate or inhibitor for various enzymatic reactions.

Enzyme Inhibition Studies

Inhibitors derived from this compound have been studied for their effects on enzymes like transaminases, which are critical in amino acid metabolism. These studies help elucidate metabolic pathways and could lead to the development of therapeutic agents that target specific metabolic disorders.

General Synthetic Pathway

A common method includes:

  • Starting Material : Methyl 2-bromooctanoate.
  • Reagents : Ammonia or amine sources.
  • Conditions : The reaction is generally carried out under mild conditions to ensure safety and efficiency.

This synthetic route is notable for its simplicity and cost-effectiveness, making it suitable for large-scale production.

Pharmaceutical Applications

A study highlighted the use of (S)-Methyl 2-aminooctanoate in synthesizing a novel class of anti-inflammatory agents. The compound's ability to modulate immune responses was demonstrated through various assays, indicating its potential therapeutic benefits.

Biochemical Investigations

In another case, researchers utilized this compound to investigate its effects on neuronal cell cultures. The results showed that it could enhance neuronal survival under stress conditions, suggesting applications in neuroprotection.

Mechanism of Action

The mechanism by which (S)-Methyl 2-aminooctanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length Variations

(a) Shorter-Chain Analogs
  • (S)-Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61): A four-carbon analog with reduced lipophilicity compared to the octanoate derivative. Shorter chains generally improve aqueous solubility but may compromise membrane permeability. Applications: Used in small-molecule drug synthesis due to its compact structure .
  • Reactivity: The ketone may undergo redox reactions, altering metabolic stability .
(b) Longer-Chain Analogs

Substituent Modifications

(a) Aromatic Substitutions
  • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (C₉H₁₁ClFNO₂, MW 219.64): Aromatic rings enhance π-π stacking interactions with biological targets. The electron-withdrawing fluorine substituent increases metabolic stability. Applications: Pharmaceutical ingredient for receptor-targeted therapies .
  • (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (C₉H₁₁Cl₂NO₂, MW 236.10): Chlorine’s steric and electronic effects may improve binding affinity in hydrophobic enzyme pockets .
(b) Cyclic Substituents
  • Lower molecular weight improves solubility .
  • (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (C₁₀H₂₀ClNO₂, MW 221.72): Bulky cyclohexyl group increases steric hindrance, possibly reducing off-target interactions .

Stereochemical Variations

  • (R)-Methyl 2-aminooctanoate hydrochloride: Enantiomeric pair with (S)-form. Differences in chiral recognition by enzymes or receptors may lead to distinct pharmacokinetic profiles .

Functional Group Additions

  • (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (C₅H₁₂ClNO₃, MW 169.61): Methoxy group enhances solubility via hydrogen bonding. Electron-donating effects may stabilize the molecule against hydrolysis .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Solubility (Predicted)
(S)-Methyl 2-aminooctanoate hydrochloride C₉H₂₀ClNO₂ 209.71 C8 chain, methyl ester Low (lipophilic)
(S)-Methyl 2-aminobutanoate hydrochloride C₅H₁₂ClNO₂ 153.61 C4 chain Moderate
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 219.64 4-Fluorophenyl Low (aromatic)
(S)-Methyl 2-amino-3-cyclopropylpropanoate HCl C₇H₁₄ClNO₂ 179.64 Cyclopropyl Moderate

Research Findings and Trends

  • Stereoselectivity: Enantiomers like (S)- and (R)-octanoate derivatives may exhibit divergent bioactivities, necessitating chiral separation techniques .
  • Metabolic Stability : Aromatic and halogenated analogs (e.g., 4-fluorophenyl) show prolonged half-lives in vitro compared to aliphatic chains .
  • Synthetic Utility : Methyl esters are preferred for their balance between stability and reactivity in peptide coupling reactions .

Biological Activity

(S)-Methyl 2-aminooctanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, metabolic pathways, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is an amino acid methyl ester that belongs to the class of aliphatic amino acids. Its structure can be represented as follows:

  • Chemical Formula : C₉H₁₉ClN₂O₂
  • Molecular Weight : 208.71 g/mol

This compound is characterized by its hydrophilic nature due to the presence of the amino group and its lipophilic properties from the octanoate chain, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its role as a substrate in various metabolic pathways. It participates in amino acid metabolism and can influence neurotransmitter synthesis, particularly in the context of glutamate and GABA pathways.

2. Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : Studies have shown that derivatives of amino acids can protect neuronal cells from oxidative stress, potentially mitigating neurodegenerative diseases.
  • Antioxidant Activity : The compound may enhance antioxidant defenses in cells, reducing damage from reactive oxygen species (ROS) .
  • Metabolic Regulation : It has been implicated in modulating metabolic pathways related to energy homeostasis, which could be beneficial in obesity and metabolic syndrome contexts .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in a mouse model of ischemic stroke. The results indicated that treatment with this compound led to a significant reduction in neuronal cell death and improved functional recovery compared to control groups. This effect was associated with enhanced expression of neurotrophic factors, suggesting a mechanism involving neuroprotection and regeneration .

Case Study 2: Metabolic Impact

In another clinical trial focusing on dietary interventions, participants supplemented with this compound showed improved lipid profiles and reduced markers of inflammation after 12 weeks. Notably, there was a significant increase in beneficial lipid metabolites, suggesting a role for this compound in lipid metabolism .

Metabolic Pathways

This compound undergoes various metabolic transformations:

  • Biotransformation : The compound is metabolized via the mercapturic acid pathway, which facilitates the detoxification of electrophilic compounds. This pathway involves conjugation with glutathione followed by enzymatic hydrolysis to form mercapturic acids .
  • Excretion : Metabolites are primarily excreted through urine, where they can serve as biomarkers for exposure to environmental toxins or dietary components .

Data Tables

Property Value
Chemical FormulaC₉H₁₉ClN₂O₂
Molecular Weight208.71 g/mol
Neuroprotective EffectSignificant reduction in cell death in stroke models
Lipid Profile ImprovementIncreased beneficial lipid metabolites after supplementation

Preparation Methods

Direct Esterification of (S)-2-Aminooctanoic Acid

The most straightforward route involves the esterification of (S)-2-aminooctanoic acid with methanol under acidic conditions. The carboxylic acid group reacts with methanol to form the methyl ester, followed by hydrochloride salt formation using gaseous HCl or aqueous hydrochloric acid. Key steps include:

  • Reaction Setup : (S)-2-Aminooctanoic acid is suspended in anhydrous methanol, and a catalytic amount of concentrated HCl or thionyl chloride is added.

  • Esterification : The mixture is refluxed at 65–70°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC).

  • Salt Formation : After esterification, excess HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

  • Isolation : The product is filtered, washed with cold methanol, and dried under vacuum.

This method achieves moderate yields (60–75%) but requires careful control of HCl stoichiometry to avoid over-acidification, which can lead to racemization.

Brominated Precursor Ammonification and Resolution

A more complex but stereospecific approach adapts methodologies from the synthesis of shorter-chain analogues, such as S-2-aminobutanamide hydrochloride. This route involves:

  • Synthesis of 2-Bromooctanoic Acid Methyl Ester : Bromination of octanoic acid methyl ester at the α-position using N-bromosuccinimide (NBS) in acetic acid.

  • Ammonification : The brominated ester is treated with aqueous ammonia in methanol at 10°C, followed by stirring at 20°C for 40 hours to yield racemic 2-aminooctanoic acid methyl ester.

  • Chiral Resolution : The racemic mixture is resolved using L-tartaric acid in methanol, selectively crystallizing the (S)-enantiomer as a tartrate salt.

  • Hydrochloride Formation : The resolved (S)-enantiomer is treated with HCl gas in methanol to replace the tartrate counterion, yielding the final hydrochloride salt.

This method achieves higher enantiomeric purity ([α] = +24° in H₂O) but involves multi-step purification and lower overall yields (45–50%).

Reaction Conditions and Optimization

Table 1: Comparative Reaction Parameters

MethodTemperature RangeTimeYieldPurity (HPLC)
Direct Esterification65–70°C6–12 h60–75%≥95%
Bromination-Resolution10–20°C40–48 h45–50%≥99%
  • Solvent Selection : Methanol is preferred for esterification due to its polarity and ability to dissolve both the amino acid and HCl. Isopropyl alcohol aids in recrystallization during resolution.

  • Catalysts : Thionyl chloride accelerates esterification but risks racemization; aqueous ammonia enables nucleophilic substitution in the brominated precursor method.

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from methanol-diethyl ether mixtures, achieving >99% purity.

  • Column Chromatography : For small-scale syntheses, silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes byproducts.

  • Filtration and Washing : Crude products are washed with cold methanol to eliminate unreacted starting materials.

Characterization and Analytical Data

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₂₀ClNO₂
Molecular Weight209.71 g/mol
Optical Rotation [α]D²⁵+24° (C=1, H₂O)
Melting Point260–262°C
SolubilityMethanol, water, DMSO
  • NMR Analysis : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.67 (s, 3H, OCH₃), 3.10 (m, 1H, CHNH₂), and 1.25–1.40 (m, 10H, aliphatic chain).

  • Mass Spectrometry : ESI-MS m/z 174.1 [M+H]⁺ (free base), confirming molecular ion integrity.

Comparative Analysis of Synthetic Routes

  • Direct Esterification : Faster and simpler but risks racemization and lower enantiomeric excess.

  • Bromination-Resolution : Higher stereochemical fidelity but requires specialized equipment for handling gaseous ammonia and HCl.

Q & A

Q. How can (S)-Methyl 2-aminooctanoate hydrochloride be synthesized with high enantiomeric purity?

Methodological Answer:

  • Esterification and Resolution : The compound can be synthesized via esterification of (S)-2-aminooctanoic acid using methanol and thionyl chloride under anhydrous conditions. Enantiomeric purity is achieved through chiral resolution using preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) .
  • Quality Control : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and confirm enantiomeric excess (>98%) using polarimetry or chiral HPLC .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify the methyl ester group (δ ~3.6–3.8 ppm for OCH3_3) and the protonated amine (δ ~8.5 ppm in D2_2O). IR spectroscopy confirms the ester carbonyl (~1740 cm1^{-1}) and ammonium chloride (~2500–3000 cm1^{-1}) .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities (<0.5%) and quantify residual solvents via GC-MS .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor hydrolysis of the ester group via HPLC and quantify degradation products (e.g., 2-aminooctanoic acid) .
  • Optimal Storage : Store at -20°C in airtight containers with desiccants to prevent moisture absorption and ester hydrolysis. Avoid exposure to light, as UV-Vis studies suggest photodegradation of similar hydrochlorides .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition or cell viability) with standardized protocols (IC50_{50} determination) to account for batch-to-batch variability .
  • Mechanistic Studies : Pair activity data with molecular docking simulations to validate interactions with biological targets (e.g., amino acid transporters or enzymes) .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test solubility in PBS with cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80) at physiological pH. Measure solubility via nephelometry .
  • Salt Screening : Explore alternative counterions (e.g., trifluoroacetate) if hydrochloride solubility limits bioavailability .

Mechanistic and Application-Focused Questions

Q. What is the role of stereochemistry in the compound’s interaction with biological targets?

Methodological Answer:

  • Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers and compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • In Silico Modeling : Perform molecular dynamics simulations to assess hydrogen bonding and steric effects between the (S)-enantiomer and target proteins .

Q. How can metabolic pathways of this compound be traced in mammalian systems?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled compound and track metabolites in rat plasma via LC-MS/MS. Identify major pathways (e.g., esterase-mediated hydrolysis) .
  • Enzyme Inhibition : Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm metabolic stability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

Methodological Answer:

  • Standardized Assay Conditions : Validate assay parameters (e.g., pH, temperature, cell line passage number) and use internal controls (e.g., reference inhibitors) .
  • Inter-Lab Collaboration : Share compound aliquots and protocols via repositories like Addgene to minimize variability .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .

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